molecular formula C28H28N4O B13947629 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-

2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-

Cat. No.: B13947629
M. Wt: 436.5 g/mol
InChI Key: AXOXJDGZZJEDKB-UHFFFAOYSA-N
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Description

2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl and isoquinolinyl moieties using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- apart is its unique combination of multiple heterocyclic rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-methyl-3-(3-piperidin-1-ylisoquinolin-7-yl)pyridin-2-one

InChI

InChI=1S/C28H28N4O/c1-20-11-15-32(31-16-12-21-7-3-4-8-25(21)31)28(33)27(20)23-10-9-22-18-26(29-19-24(22)17-23)30-13-5-2-6-14-30/h3-4,7-11,15,17-19H,2,5-6,12-14,16H2,1H3

InChI Key

AXOXJDGZZJEDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)N2CCC3=CC=CC=C32)C4=CC5=CN=C(C=C5C=C4)N6CCCCC6

Origin of Product

United States

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